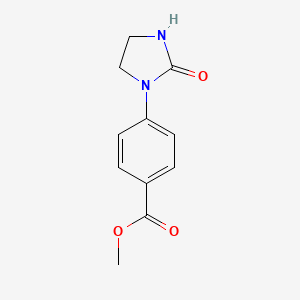
(3-Aminophenoxy)acetonitrile
Overview
Description
“(3-Aminophenoxy)acetonitrile” is a chemical compound with the CAS Number: 219312-01-3 . It has a molecular weight of 148.16 and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “(3-Aminophenoxy)acetonitrile” is 1S/C8H8N2O/c9-4-5-11-8-3-1-2-7 (10)6-8/h1-3,6H,5,10H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific reactions involving “(3-Aminophenoxy)acetonitrile” are not detailed in the search results, acetonitrile has been used as an amino source in copper-catalyzed mild electrochemical C–H amidation reactions .Physical And Chemical Properties Analysis
“(3-Aminophenoxy)acetonitrile” is an oil . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications
Medicinal Chemistry
(3-Aminophenoxy)acetonitrile: is a compound that can be utilized in the synthesis of pharmacologically active molecules. Its structure allows for the introduction of an amino group into various chemical frameworks, which is often a key feature in bioactive compounds . In medicinal chemistry, it serves as a building block for creating new therapeutic agents, especially in the design of drug candidates with improved efficacy and safety profiles.
Agriculture
In the agricultural sector, (3-Aminophenoxy)acetonitrile may be used as an intermediate in the synthesis of agrochemicals. Its reactivity with other organic molecules can lead to the development of new pesticides or herbicides. The compound’s ability to form bonds with various functional groups makes it a valuable tool for creating compounds that can protect crops from pests and diseases .
Material Science
The applications of (3-Aminophenoxy)acetonitrile in material science are linked to its potential as a precursor for synthesizing novel materials. Its incorporation into polymers or coatings could impart unique properties such as enhanced durability or chemical resistance. Researchers are exploring its use in creating advanced materials for various industrial applications .
Environmental Science
In environmental science, (3-Aminophenoxy)acetonitrile could be involved in the synthesis of compounds used for environmental remediation. For example, it might be used to create absorbents that can capture pollutants from water or air, aiding in the purification processes and reducing environmental contamination .
Biochemistry
Biochemically, (3-Aminophenoxy)acetonitrile can be a substrate for enzymatic reactions, particularly those involving nitrile metabolizing enzymes. These reactions are crucial for understanding metabolic pathways and can be harnessed for biocatalysis, where enzymes are used to produce chemicals in a more environmentally friendly manner .
Pharmacology
In pharmacology, (3-Aminophenoxy)acetonitrile may be used to synthesize compounds with potential therapeutic applications. It can be a key intermediate in the development of drugs targeting various diseases, owing to its structural flexibility and the presence of functional groups that are commonly found in pharmacologically active compounds .
Analytical Chemistry
Analytical chemists may employ (3-Aminophenoxy)acetonitrile in the development of new analytical methods. It could be used as a standard or reagent in chromatography, spectroscopy, or other analytical techniques to detect, quantify, or study other compounds .
Organic Synthesis
In organic synthesis, (3-Aminophenoxy)acetonitrile is a versatile reagent that can be used to construct complex organic molecules. Its reactivity allows for the formation of various chemical bonds, making it a valuable tool for synthetic chemists in creating a wide range of organic compounds .
properties
IUPAC Name |
2-(3-aminophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHMHFUQWCIATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596292 | |
| Record name | (3-Aminophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenoxy)acetonitrile | |
CAS RN |
219312-01-3 | |
| Record name | (3-Aminophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)


![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)
![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)


![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)



![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarbohydrazide](/img/structure/B1288143.png)

